molecular formula C8H5Cl2N B12434650 2,6-Dichloro-3-methylbenzonitrile

2,6-Dichloro-3-methylbenzonitrile

Cat. No.: B12434650
M. Wt: 186.03 g/mol
InChI Key: XHIYXLRMRWWCFY-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a herbicide and as a building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dichlorotoluene with a suitable nitrile source under specific conditions. For instance, the reaction of 2,6-dichlorotoluene with sodium cyanide in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods using ionic liquids as recycling agents have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 2,6-Dichloro-3-methylbenzylamine.

    Oxidation: 2,6-Dichloro-3-methylbenzoic acid.

Scientific Research Applications

2,6-Dichloro-3-methylbenzonitrile has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its effects on cellular processes and potential use in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used as a herbicide to control weed growth in agricultural settings

Mechanism of Action

The primary mechanism of action of 2,6-Dichloro-3-methylbenzonitrile as a herbicide involves the inhibition of cellulose synthesis in plants. This compound interferes with the formation of cellulose, leading to weakened cell walls and ultimately causing the death of young seedlings. The molecular targets include enzymes involved in the cellulose biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group in specific positions allows for unique reactivity and applications compared to other similar compounds .

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

2,6-dichloro-3-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3

InChI Key

XHIYXLRMRWWCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C#N)Cl

Origin of Product

United States

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